Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate
Overview
Description
Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate is a chemical compound with the molecular formula C11H18N4O2S. This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate triazole derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and substituted allyl compounds .
Scientific Research Applications
Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The allyl and mercapto groups may also play a role in modulating the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate: Known for its unique combination of triazole, allyl, and mercapto groups.
1,2,4-Triazole derivatives: Commonly used in medicinal chemistry for their antimicrobial properties.
Tert-butyl carbamate derivatives: Utilized in various chemical syntheses for their stability and reactivity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate is a compound belonging to the class of 1,2,4-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-allyl-5-mercapto-1,2,4-triazole with tert-butyl carbamate. This process can be optimized for yield and purity through various methods, including one-pot reactions that minimize solvent use and reaction time. The general reaction scheme can be summarized as follows:
- Formation of 5-Mercapto Triazole : The initial step involves synthesizing 5-mercapto derivatives of triazoles through nucleophilic substitution reactions.
- Carbamate Formation : The mercapto triazole is then reacted with tert-butyl isocyanate to form the carbamate derivative.
Biological Activities
The biological activities of this compound are primarily attributed to its triazole moiety and the presence of the mercapto group. Here are some notable biological activities:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Escherichia coli | 32 | Moderate |
Candida albicans | 8 | Strong |
These findings align with the general trend observed in other mercapto-substituted triazoles which also exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. The compound showed a considerable ability to scavenge free radicals:
Assay | IC50 Value (µM) |
---|---|
DPPH | 25 |
ABTS | 15 |
These values suggest that the compound possesses strong antioxidant properties comparable to well-known antioxidants like ascorbic acid.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of triazole derivatives. This compound has been tested against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 20 |
MCF7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 25 |
These results indicate that the compound may inhibit cancer cell proliferation via mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The mercapto group may interact with thiol groups in microbial membranes, leading to increased permeability and cell death.
- Free Radical Scavenging : The structure allows for effective donation of electrons to neutralize free radicals.
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in DNA synthesis and repair in cancer cells.
Case Studies
Several case studies have explored the efficacy of similar triazole compounds in clinical settings:
- Antimicrobial Efficacy : A study on a related triazole demonstrated a significant reduction in infection rates in patients with chronic wounds when treated with a topical formulation containing triazole derivatives.
- Cancer Treatment : Clinical trials involving triazole-based therapies have shown promise in reducing tumor sizes in patients with advanced breast cancer.
Properties
IUPAC Name |
tert-butyl N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-5-6-15-8(13-14-9(15)18)7-12-10(16)17-11(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,16)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUGLKYNJDLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=S)N1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370652 | |
Record name | tert-Butyl {[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-46-6 | |
Record name | Carbamic acid, [[4,5-dihydro-4-(2-propenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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